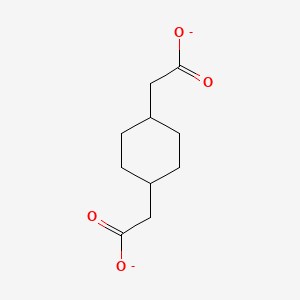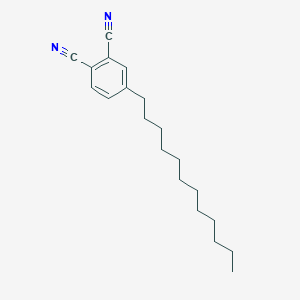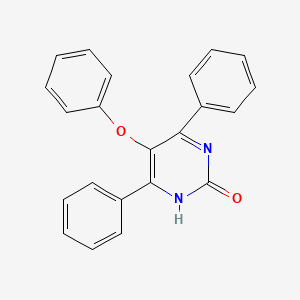
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- is a heterocyclic organic compound It is characterized by a pyrimidinone core substituted with phenoxy and diphenyl groups
Méthodes De Préparation
The synthesis of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenoxy and diphenyl-substituted precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or diphenyl groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- can be compared with other similar compounds, such as:
2(1H)-Pyridinone, 1-methyl-5-phenoxy-4,6-diphenyl-: This compound has a pyridinone core instead of a pyrimidinone core, which may result in different chemical properties and applications.
5-Phenoxy-4,6-diphenyl-2-piperidinopyrimidine:
The uniqueness of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- lies in its specific substitution pattern and the resulting chemical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
28567-85-3 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5-phenoxy-4,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O2/c25-22-23-19(16-10-4-1-5-11-16)21(26-18-14-8-3-9-15-18)20(24-22)17-12-6-2-7-13-17/h1-15H,(H,23,24,25) |
Clé InChI |
QYVNXRCFSSNQMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
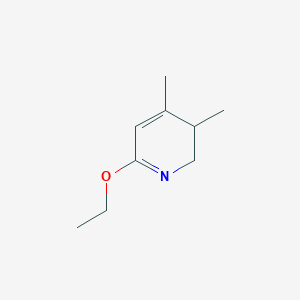
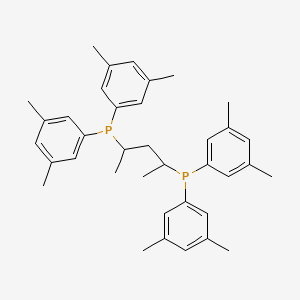
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

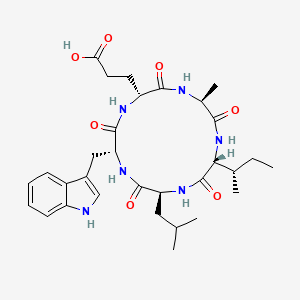
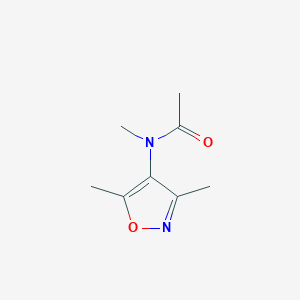
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)

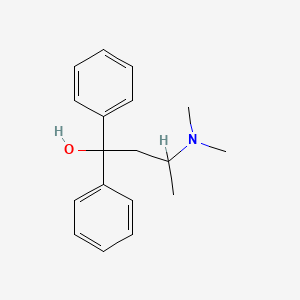
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
